molecular formula C4H2F2S B107268 2,3-Difluorothiophene CAS No. 19259-12-2

2,3-Difluorothiophene

Cat. No. B107268
CAS RN: 19259-12-2
M. Wt: 120.12 g/mol
InChI Key: ZPPNULGEFMPRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluorothiophene is a heterocyclic compound that contains both sulfur and fluorine atoms. It is an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 2,3-Difluorothiophene varies depending on its application. In the pharmaceutical industry, it acts as a key intermediate in the synthesis of drugs that target specific enzymes or receptors. In the agrochemical industry, it acts as a building block for herbicides and insecticides that disrupt key metabolic pathways in plants and insects. In the materials industry, it acts as a monomer that undergoes polymerization to form conjugated polymers with unique electronic properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Difluorothiophene are largely dependent on its application. In the pharmaceutical industry, the drugs synthesized from 2,3-Difluorothiophene have been shown to have antiviral and anticancer activity. In the agrochemical industry, the herbicides and insecticides synthesized from 2,3-Difluorothiophene have been shown to disrupt key metabolic pathways in plants and insects, leading to their death. In the materials industry, the conjugated polymers synthesized from 2,3-Difluorothiophene have unique electronic properties that make them useful in organic electronics.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Difluorothiophene in lab experiments include its high yield synthesis methods and its versatility in various applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for specialized equipment and expertise to handle it safely.

Future Directions

For research may focus on the development of new drugs, herbicides, and insecticides, as well as the environmental impact of 2,3-Difluorothiophene.

Synthesis Methods

The synthesis of 2,3-Difluorothiophene can be achieved through several methods, including the reaction of 2,3-dibromothiophene with potassium fluoride in the presence of a palladium catalyst, the reaction of 2,3-dichlorothiophene with cesium fluoride in the presence of a copper catalyst, and the reaction of 2,3-difluorobenzene with sulfur in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 2,3-Difluorothiophene with minimal side reactions.

Scientific Research Applications

2,3-Difluorothiophene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block in the synthesis of several drugs, including antiviral and anticancer agents. In the agrochemical industry, it has been used as a key intermediate in the synthesis of herbicides and insecticides. In the materials industry, it has been used as a monomer in the synthesis of conjugated polymers for organic electronics.

properties

CAS RN

19259-12-2

Product Name

2,3-Difluorothiophene

Molecular Formula

C4H2F2S

Molecular Weight

120.12 g/mol

IUPAC Name

2,3-difluorothiophene

InChI

InChI=1S/C4H2F2S/c5-3-1-2-7-4(3)6/h1-2H

InChI Key

ZPPNULGEFMPRJO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1F)F

Canonical SMILES

C1=CSC(=C1F)F

synonyms

2,3-Difluorothiophene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.